H-His-Ser-Leu-Gly-Lys-Leu-Leu-Gly-Arg-Pro-Asp-Lys-Phe-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound H-His-Ser-Leu-Gly-Lys-Leu-Leu-Gly-Arg-Pro-Asp-Lys-Phe-OH is a peptide sequence composed of 14 amino acids. Peptides like this one play crucial roles in various biological processes and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of peptides like H-His-Ser-Leu-Gly-Lys-Leu-Leu-Gly-Arg-Pro-Asp-Lys-Phe-OH typically involves solid-phase peptide synthesis (SPPS) . This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Removal of the protecting group from the amino acid attached to the resin.
Coupling: Addition of the next amino acid in the sequence using coupling reagents like HBTU or DIC.
Cleavage: Final removal of the peptide from the resin using strong acids like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are used to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Peptides like H-His-Ser-Leu-Gly-Lys-Leu-Leu-Gly-Arg-Pro-Asp-Lys-Phe-OH can undergo various chemical reactions, including:
Oxidation: This reaction can affect amino acids like methionine and cysteine, leading to the formation of sulfoxides and disulfides.
Reduction: Disulfide bonds can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be modified through substitution reactions, often using specific reagents to target particular side chains.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: N-hydroxysuccinimide (NHS) esters for lysine modification.
Major Products Formed
The major products formed from these reactions depend on the specific amino acids involved. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiols.
Scientific Research Applications
Peptides like H-His-Ser-Leu-Gly-Lys-Leu-Leu-Gly-Arg-Pro-Asp-Lys-Phe-OH have numerous applications in scientific research:
Chemistry: Used as model compounds to study peptide synthesis and reactions.
Biology: Serve as substrates for enzymes and play roles in signaling pathways.
Medicine: Investigated for their potential as therapeutic agents, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mechanism of Action
The mechanism of action of peptides like H-His-Ser-Leu-Gly-Lys-Leu-Leu-Gly-Arg-Pro-Asp-Lys-Phe-OH involves their interaction with specific molecular targets, such as receptors or enzymes. These interactions can trigger signaling pathways or inhibit enzyme activity, leading to various biological effects. The exact mechanism depends on the peptide’s sequence and structure, which determine its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- H-His-Aib-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Val-Ser-Ser-Tyr-Leu-Glu-Gly-Gln-Ala-Ala-Lys-Glu-Phe-Ile-Ala-Trp-Leu-Val-Arg-Gly-Arg-Gly-OH
- Gly-His-Lys
Uniqueness
The uniqueness of H-His-Ser-Leu-Gly-Lys-Leu-Leu-Gly-Arg-Pro-Asp-Lys-Phe-OH lies in its specific sequence, which imparts distinct biological properties and potential therapeutic applications. Compared to similar peptides, its sequence may offer unique binding affinities and specificities, making it valuable for targeted research and development.
Properties
Molecular Formula |
C67H110N20O17 |
---|---|
Molecular Weight |
1467.7 g/mol |
IUPAC Name |
(3S)-3-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-4-[[(2S)-6-amino-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-1-oxohexan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C67H110N20O17/c1-37(2)26-46(81-61(98)48(28-39(5)6)83-59(96)43(18-10-12-22-68)78-53(89)33-75-58(95)47(27-38(3)4)82-63(100)51(35-88)86-56(93)42(70)30-41-32-73-36-77-41)57(94)76-34-54(90)79-45(20-14-24-74-67(71)72)65(102)87-25-15-21-52(87)64(101)84-49(31-55(91)92)62(99)80-44(19-11-13-23-69)60(97)85-50(66(103)104)29-40-16-8-7-9-17-40/h7-9,16-17,32,36-39,42-52,88H,10-15,18-31,33-35,68-70H2,1-6H3,(H,73,77)(H,75,95)(H,76,94)(H,78,89)(H,79,90)(H,80,99)(H,81,98)(H,82,100)(H,83,96)(H,84,101)(H,85,97)(H,86,93)(H,91,92)(H,103,104)(H4,71,72,74)/t42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-/m0/s1 |
InChI Key |
YACBHKZFFYRFQI-RZGVDQIZSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CN=CN3)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CC3=CN=CN3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.